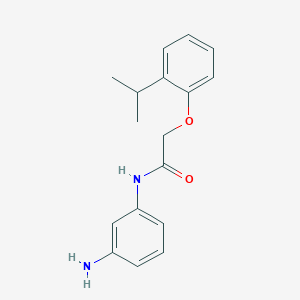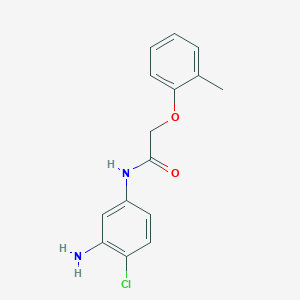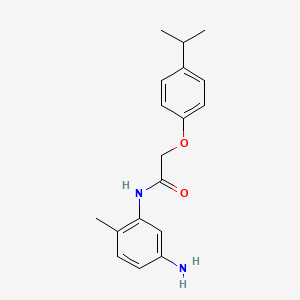
3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide
Vue d'ensemble
Description
3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is also known by its synonyms, Benzamide, 3-amino-4-chloro-N-(cyclopropylmethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a chlorine atom at the 4-position and an amino group at the 3-position. The amide group is substituted with a cyclopropylmethyl group .Applications De Recherche Scientifique
Neuroleptic Activity
A study by Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. They found a good correlation between structure and activity in these compounds, suggesting their potential use in the treatment of psychosis (Iwanami et al., 1981).
Antispasmodic and Antihypoxic Properties
Bakibaev et al. (1994) investigated the synthesis of benzamides and their antispasmodic and antihypoxic properties. Their research indicated that these compounds, including derivatives of 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide, might be effective in treating spasmodic conditions and hypoxia-related issues (Bakibaev et al., 1994).
Antidepressant Applications
A study by Donskaya et al. (2004) synthesized an antidepressant called befol via the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine, indicating the potential antidepressant applications of related benzamide compounds (Donskaya et al., 2004).
Dopamine Receptor Binding
Yang et al. (2000) studied benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid, evaluating their binding affinity with dopamine receptors. They found that certain conformers of these compounds had significant binding affinity, suggesting potential applications in targeting dopamine receptors (Yang et al., 2000).
Polymorphism in Pharmaceutical Compounds
Yanagi et al. (2000) examined two polymorphs of a benzamide compound, highlighting the importance of polymorphism in pharmaceutical applications. Their study contributes to the understanding of how different crystalline forms can affect the properties and effectiveness of drugs (Yanagi et al., 2000).
Synthesis of Impurities
Xing-yu (2015) focused on the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast, an important aspect in pharmaceutical manufacturing for ensuring the purity and safety of drugs (Xing-yu, 2015).
Propriétés
IUPAC Name |
3-amino-4-chloro-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMQQLPYFSPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174805.png)

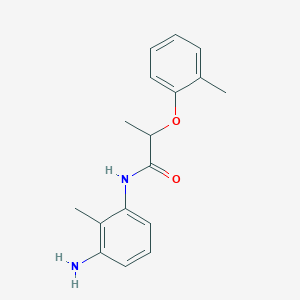
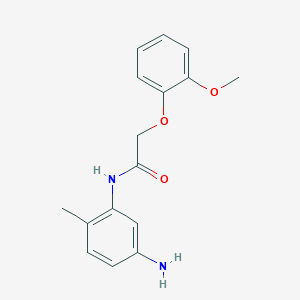
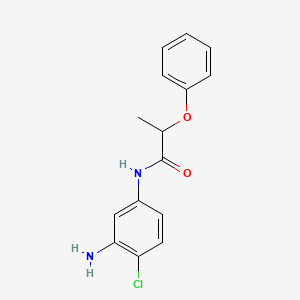
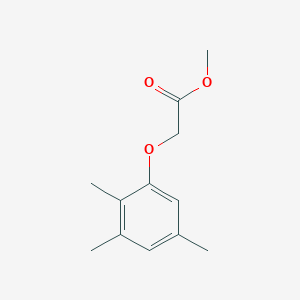
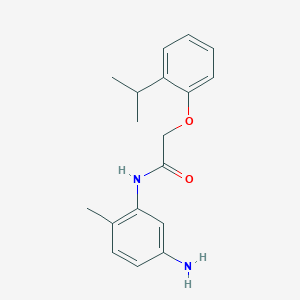
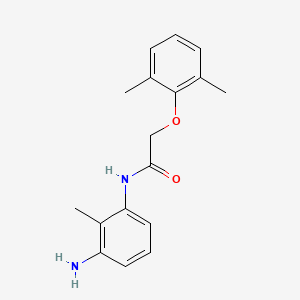
![N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174863.png)
